3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine is a derivative of D-glucose, a simple sugar. This compound is characterized by the presence of isopropylidene protecting groups and a dimethylamino propyl group attached to the glucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural features.
Preparation Methods
The synthesis of 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine typically involves multiple steps. Initially, D-glucose is protected with two isopropylidene groups under acidic conditions to form 1:2,5:6-di-O-isopropylidene-alpha-D-glucofuranose . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including glycosylation and enzymatic processes . The isopropylidene groups provide protection during these reactions, while the dimethylamino propyl group enhances its reactivity and binding affinity .
Comparison with Similar Compounds
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine can be compared with other similar compounds, such as:
12,56-Di-O-isopropylidene-3-O-methyl-alpha-D-glucofuranose: This compound has a methyl group instead of the dimethylamino propyl group, making it less reactive in certain biochemical reactions.
12,56-Di-O-isopropylidene-3-O-tosyl-alpha-D-glucofuranose: The presence of a tosyl group in this compound makes it a good leaving group for nucleophilic substitution reactions.
The uniqueness of this compound lies in its enhanced reactivity and versatility in various synthetic and biochemical applications.
Properties
CAS No. |
53914-14-0 |
---|---|
Molecular Formula |
C17H31NO6 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H31NO6/c1-16(2)20-10-11(22-16)12-13(19-9-7-8-18(5)6)14-15(21-12)24-17(3,4)23-14/h11-15H,7-10H2,1-6H3/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
PMSINIYTMCRNNW-UXXRCYHCSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCCCN(C)C)C |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCCN(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCCN(C)C)C |
53914-14-0 | |
Synonyms |
1,2,-5,6-di-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-a-glucofuranose SM 1212 SM-1212 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.